molecular formula C17H13N3O3 B12433537 (5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one

(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one

Cat. No.: B12433537
M. Wt: 307.30 g/mol
InChI Key: PGPHHJBZEGSUNE-UHFFFAOYSA-N
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Description

(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one typically involves the condensation of a benzodioxole derivative with an imidazole derivative under specific reaction conditions. Common reagents used in the synthesis include aldehydes, amines, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 2-phenyl-4,5-dihydro-1H-imidazole
  • 1,3-benzodioxole-5-carboxaldehyde
  • 2-(phenylamino)-1H-imidazole

Uniqueness

What sets (5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(phenylamino)-3H-imidazol-4-one apart is its unique combination of the benzodioxole and imidazole moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHHJBZEGSUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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